molecular formula C19H20N2O3 B2755377 N-(2-Acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1645413-99-5

N-(2-Acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2755377
CAS No.: 1645413-99-5
M. Wt: 324.38
InChI Key: AVUDZNXHANSSTM-UHFFFAOYSA-N
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Description

N-(2-Acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, an acetyl group, and a piperidine ring with a prop-2-ynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.

    Attachment of the Prop-2-ynyl Group: The prop-2-ynyl group is introduced through a nucleophilic substitution reaction using propargyl bromide.

    Coupling of the Benzofuran and Piperidine Rings: The final step involves coupling the benzofuran and piperidine rings through an amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or prop-2-ynyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Propargyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of benzofuran-3-carboxylic acid or corresponding ketones.

    Reduction: Formation of benzofuran-3-yl alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

N-(2-Acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Acetyl-1-benzofuran-3-yl)-2-chloroacetamide: Similar structure with a chloroacetam

Properties

IUPAC Name

N-(2-acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-10-21-11-8-14(9-12-21)19(23)20-17-15-6-4-5-7-16(15)24-18(17)13(2)22/h1,4-7,14H,8-12H2,2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUDZNXHANSSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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